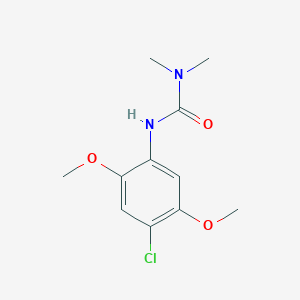![molecular formula C14H21ClN2 B5002456 N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine and is structurally similar to phencyclidine (PCP). The chemical has gained popularity in recent years due to its potential use in scientific research.
Mechanism of Action
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine acts as an NMDA receptor antagonist, blocking the action of glutamate at the receptor site. This results in a decrease in excitatory neurotransmission, leading to the drug's dissociative effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression.
Advantages and Limitations for Lab Experiments
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine has several advantages for use in lab experiments, including its ability to induce dissociation and analgesia, as well as its similarity to ketamine and PCP. However, its potential for abuse and lack of long-term safety data are limitations that should be considered.
Future Directions
There are several future directions for research on N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine, including its potential use in treating depression, anxiety, and other psychiatric disorders. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of new drugs with similar therapeutic effects.
Synthesis Methods
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine can be synthesized by the reaction of 2-chloro-2'-nitrobenzophenone with 2-amino-2-phenyl-1-propanol, followed by reduction with sodium borohydride. The resulting compound is then reacted with methyl iodide and piperidine to yield this compound.
Scientific Research Applications
N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to ketamine and PCP, including analgesia, sedation, and dissociation. This compound has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-10-7-13(8-11-17)16-9-6-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQQBOCXNLMLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)

![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)



![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)

![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5002458.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)
![N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5002472.png)